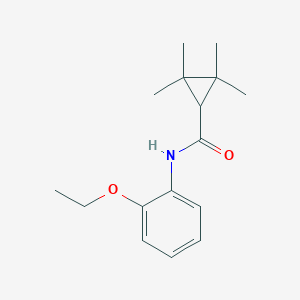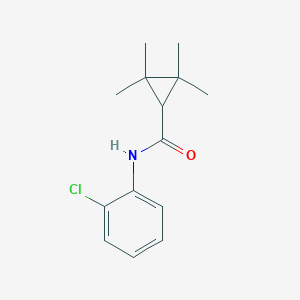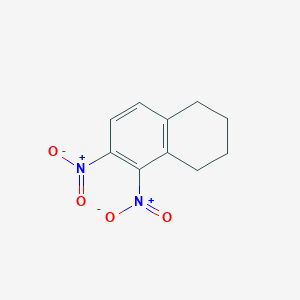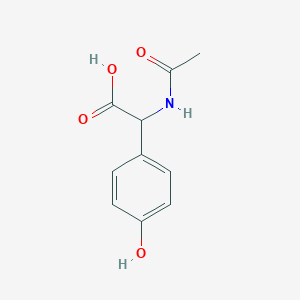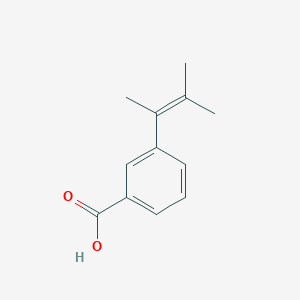
2-Butoxy-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-5-nitroaniline (BNA) is an organic compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications. BNA has gained significant attention in recent years due to its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
2-Butoxy-5-nitroaniline has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase. It has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 2-Butoxy-5-nitroaniline has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-Butoxy-5-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective properties, which may be due to its ability to inhibit acetylcholinesterase. 2-Butoxy-5-nitroaniline has also been shown to have anti-inflammatory properties, which may be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butoxy-5-nitroaniline has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. However, 2-Butoxy-5-nitroaniline has some limitations, including its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are various future directions for the research and development of 2-Butoxy-5-nitroaniline. One potential direction is the development of 2-Butoxy-5-nitroaniline-based organic semiconductors for the development of flexible electronic devices. Another potential direction is the development of 2-Butoxy-5-nitroaniline-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential applications of 2-Butoxy-5-nitroaniline in various fields.
Conclusion:
In conclusion, 2-Butoxy-5-nitroaniline is a unique organic compound that has gained significant attention in recent years due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential applications in the development of organic electronics and drugs make it an interesting compound for further research and development.
Synthesemethoden
2-Butoxy-5-nitroaniline can be synthesized using various methods, including the nitration of 2-butoxyaniline with nitric acid and sulfuric acid. The reaction is carried out at a temperature of around 0-5°C. The reaction mixture is then neutralized with sodium carbonate, and the product is extracted using a solvent such as diethyl ether. The final product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-5-nitroaniline has various scientific research applications, including its use as a precursor in the synthesis of other organic compounds. It has also been used in the development of dyes and pigments. 2-Butoxy-5-nitroaniline has gained significant attention in recent years due to its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.
Eigenschaften
Produktname |
2-Butoxy-5-nitroaniline |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-butoxy-5-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
ZQTPOMUMEJTURV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



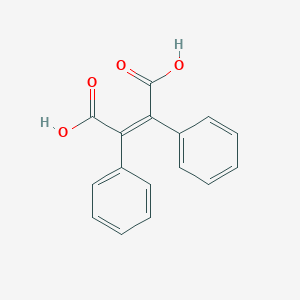
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)


